

Solid-Phase Extraction of Penicillic Acid: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *Penicillic acid*

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This document provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of **penicillic acid** from various matrices. **Penicillic acid**, a mycotoxin produced by several species of *Aspergillus* and *Penicillium* fungi, is a potential contaminant in food and feed, necessitating reliable methods for its detection and quantification.[1][2] Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.

Principles of Solid-Phase Extraction for Penicillic Acid

Solid-phase extraction is a chromatographic technique used to isolate analytes from a complex mixture. The general process involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. The choice of sorbent and solvents is critical and depends on the physicochemical properties of **penicillic acid** and the sample matrix. For **penicillic acid**, which is a moderately polar compound, reversed-phase SPE is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Quantitative Data Summary

The following table summarizes the performance of various SPE methods for the determination of **penicillic acid** in different matrices, as reported in the scientific literature.

Matrix	SPE Sorbent	Extraction Solvent	Analytical Method	Recovery (%)	LOD	LOQ	Reference
Fruits	MWCNTs, PSA, C18	Ethyl Acetate	HPLC-MS/MS	72.9 - 102.2	-	-	[2]
Plasma	- (Liquid-Liquid Extraction)	Chloroform	HPLC	89 - 98	5 ng	-	[1]
Urine & Bile	- (Liquid-Liquid Extraction)	Chloroform	HPLC	92 - 105	5 ng	-	[1]
Cereals	Dispersive SPE	Acetonitrile-based	GC-MS/MS	74.2 - 109.5	0.02 - 1 µg/kg	0.1 - 2 µg/kg	[3]
Porcine Muscle	Agilent SampliQ OPT	Acetonitrile/Water	HPLC-MS/MS	43.6 - 105.7 (for various penicillins)	-	-	[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; MWCNTs: Multi-walled Carbon Nanotubes; PSA: Primary Secondary Amine.

Experimental Protocols

Below are detailed protocols for the solid-phase extraction of **penicillic acid** from two common matrices: fruits and cereals. These protocols are synthesized from established methods and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Modified QuEChERS and SPE for Penicillic Acid in Fruits

This protocol is based on a quick, easy, cheap, effective, rugged, and safe (QuEChERS) extraction method followed by a dispersive SPE clean-up.^[2]

1. Materials and Reagents

- Homogenizer or blender
- Centrifuge and centrifuge tubes (50 mL)
- SPE cartridges: Multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and octadecyl silane (C18)
- Ethyl acetate (HPLC grade)
- Acetonitrile (HPLC grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Vortex mixer
- Nitrogen evaporator

2. Sample Preparation and Extraction

- Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
- Add 10 mL of ethyl acetate.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl .
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

- Collect the upper ethyl acetate layer.

3. Dispersive SPE Clean-up

- Transfer 1 mL of the ethyl acetate extract into a 2 mL microcentrifuge tube containing 50 mg of PSA, 50 mg of C18, and 7.5 mg of MWCNTs.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- Collect the supernatant.

4. Final Preparation for Analysis

- Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC or GC analysis.
- Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Solid-Phase Extraction for Penicillic Acid in Cereals

This protocol describes a general procedure for the extraction and clean-up of **penicillic acid** from cereal matrices.[3]

1. Materials and Reagents

- Grinder or mill
- Shaker
- Centrifuge and centrifuge tubes (50 mL)
- SPE cartridges (e.g., C18 or polymeric sorbent)

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Methanol (HPLC grade)
- Vortex mixer
- Nitrogen evaporator

2. Sample Preparation and Extraction

- Grind the cereal sample to a fine powder.
- Weigh 5 g of the ground sample into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid.
- Shake vigorously for 30 minutes.
- Centrifuge at 5000 rpm for 10 minutes.
- Collect the supernatant.

3. Solid-Phase Extraction (SPE) Clean-up

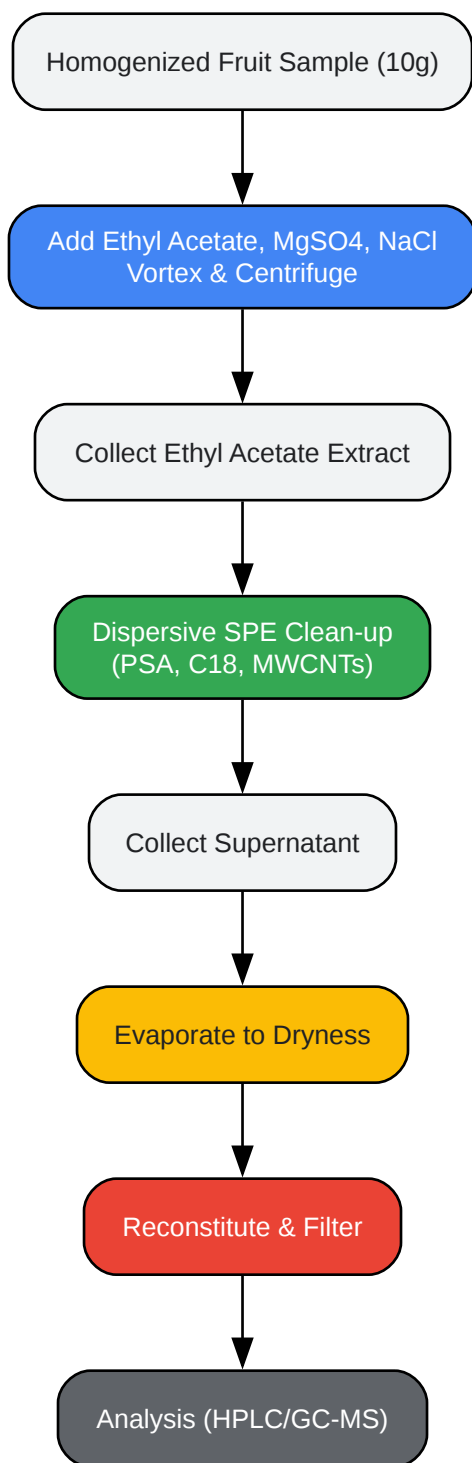
- Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
- Loading: Load 5 mL of the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
- Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
- Drying: Dry the cartridge under vacuum or by passing air through it for 5-10 minutes.
- Elution: Elute the **penicillic acid** with 5 mL of methanol or another suitable organic solvent.

4. Final Preparation for Analysis

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for analysis.
- Filter the reconstituted sample through a 0.22 μm syringe filter prior to injection into the analytical instrument.

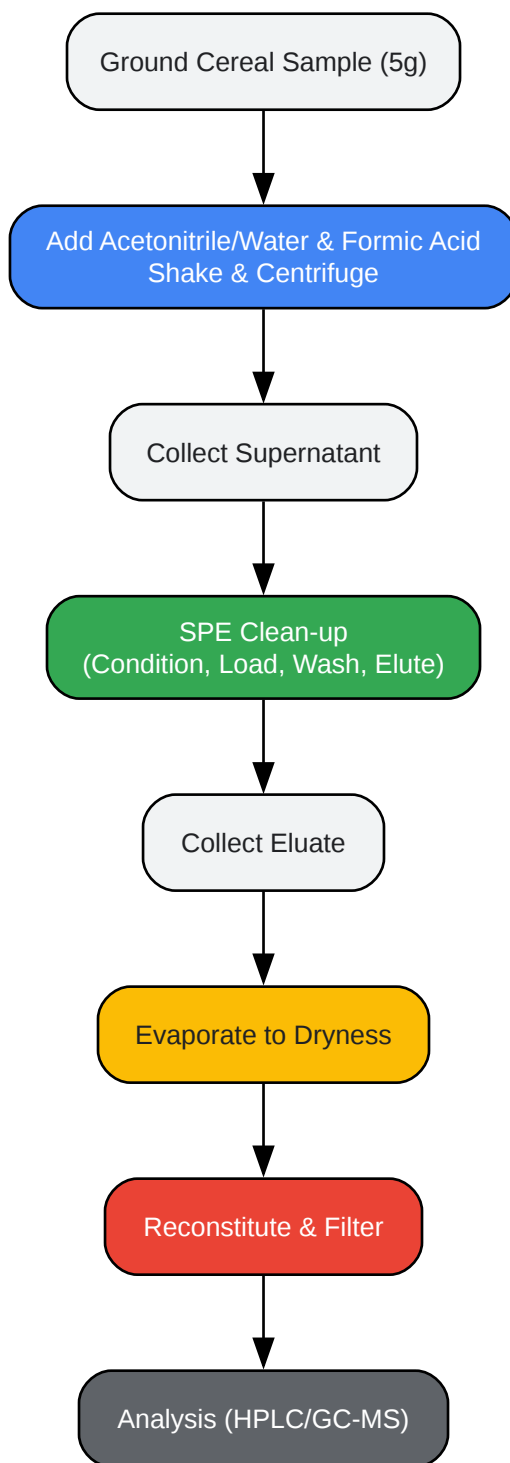
Visualizing the Workflow

The following diagrams illustrate the logical flow of the solid-phase extraction protocols.



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Caption: Workflow for **Penicillic Acid** Extraction from Fruits.



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Caption: Workflow for **Penicillic Acid** Extraction from Cereals.

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